molecular formula C8H9NO4 B1295792 [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid CAS No. 97207-45-9

[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid

Cat. No. B1295792
CAS RN: 97207-45-9
M. Wt: 183.16 g/mol
InChI Key: HNRBJZLVOGEZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid” is a chemical compound with the molecular formula C8H9NO4 . It is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides .


Molecular Structure Analysis

The molecular structure of “[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid” consists of a furan ring with a methyl group at the 5-position and a carbonyl group at the 2-position. This carbonyl group is linked to an amino group, which is in turn linked to an acetic acid group .

Scientific Research Applications

Biorenewable Chemical Synthesis

The compound is a derivative of 5-methyl-2-furancarboxylic acid (MFA), which has been identified as an important substituted furoic acid with versatile applications . The sustainable synthesis of MFA and its derivatives, including [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid, from biomass resources is a significant area of research. This process involves the selective cleavage of the α-C–OH bonds in the furan ring under mild conditions, which is crucial for the development of green chemistry practices .

Pharmaceutical Research

Furan derivatives are known to possess a wide range of biological activities. Research into the antimicrobial and anti-urease properties of symmetrical di-substituted thiourea, which can be synthesized from furan derivatives, has shown potential pharmacological applications . This indicates that [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid could be a precursor in the synthesis of compounds with therapeutic applications.

Future Directions

The future directions for research on “[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid” could include developing a promising strategy for its synthesis from biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) , elucidating its mechanism of action, and investigating its physical and chemical properties in more detail. Additionally, its potential as a monomer for the production of biobased aromatic or semi-aromatic polyamides could be explored further .

properties

IUPAC Name

2-[(5-methylfuran-2-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-2-3-6(13-5)8(12)9-4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRBJZLVOGEZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242774
Record name 2-((5-Methylfuran-2-carbonyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid

CAS RN

97207-45-9
Record name 2-((5-Methylfuran-2-carbonyl)amino)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((5-Methylfuran-2-carbonyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.